molecular formula C10H15NO3 B8816505 (3,5-Diethoxypyridin-2-yl)methanol CAS No. 51984-68-0

(3,5-Diethoxypyridin-2-yl)methanol

Cat. No.: B8816505
CAS No.: 51984-68-0
M. Wt: 197.23 g/mol
InChI Key: RHRNKCFLGCZWHL-UHFFFAOYSA-N
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Description

(3,5-Diethoxypyridin-2-yl)methanol is a pyridine derivative characterized by a pyridine ring substituted with ethoxy groups at positions 3 and 5 and a hydroxymethyl group at position 2. This compound is part of a broader class of pyridine-based alcohols with applications in medicinal chemistry, catalysis, and materials science. The ethoxy substituents contribute to its electron-donating properties and steric bulk, while the hydroxymethyl group enhances reactivity in nucleophilic or oxidation reactions.

Properties

CAS No.

51984-68-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(3,5-diethoxypyridin-2-yl)methanol

InChI

InChI=1S/C10H15NO3/c1-3-13-8-5-10(14-4-2)9(7-12)11-6-8/h5-6,12H,3-4,7H2,1-2H3

InChI Key

RHRNKCFLGCZWHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(N=C1)CO)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Methanol Derivatives

The structural and functional similarities between (3,5-Diethoxypyridin-2-yl)methanol and related compounds are analyzed below. Key differences in substituent groups, positions, and physicochemical properties are highlighted.

Substituent Effects on Reactivity and Stability
Compound Name Substituents (Positions) Key Properties/Applications Reference
This compound Ethoxy (3,5), hydroxymethyl (2) High electron density, potential for hydrogen bonding via -OH group -
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Chloro (3,6), methoxy (5), hydroxymethyl (2) Enhanced electrophilicity due to Cl; lower solubility in polar solvents
(5,6-Dimethoxypyridin-2-yl)methanol Methoxy (5,6), hydroxymethyl (2) Increased steric hindrance; potential use in coordination chemistry
(5-Chloro-2-methoxypyridin-3-yl)methanol Chloro (5), methoxy (2), hydroxymethyl (3) Polarizability from Cl; reactivity in cross-coupling reactions
(5-Iodopyridin-3-yl)-methanol Iodo (5), hydroxymethyl (3) Heavy atom effect (useful in crystallography); susceptibility to oxidative cleavage
(3,5-Dimethylpyridin-2-yl)methanol Methyl (3,5), hydroxymethyl (2) Lower steric bulk compared to ethoxy; higher volatility

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy and methoxy groups increase electron density on the pyridine ring, enhancing stability in nucleophilic environments. In contrast, chloro and iodo substituents reduce electron density, favoring electrophilic substitution .
  • Solubility: The hydroxymethyl group improves water solubility, but bulky ethoxy substituents may counteract this effect, rendering the compound less polar than derivatives like (5-Chloro-2-methoxypyridin-3-yl)methanol .

Critical Analysis of Evidence Limitations

  • Data Gaps: Direct experimental data on this compound’s solubility, melting point, or biological activity are absent in the provided evidence. Inferences are drawn from structurally related compounds.
  • Contradictions: Ethoxy groups are assumed to enhance stability, but conflicting evidence from chlorinated derivatives (e.g., (3,6-Dichloro-5-methoxypyridin-2-yl)methanol) indicates substituent position drastically alters reactivity .

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